molecular formula C9H11ClO B3031792 4-Chloro-3,5-dimethylanisole CAS No. 6981-15-3

4-Chloro-3,5-dimethylanisole

Cat. No.: B3031792
CAS No.: 6981-15-3
M. Wt: 170.63 g/mol
InChI Key: XPKNQQCTKKHCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3,5-dimethylanisole is an organic compound with the molecular formula C9H11ClO It is a derivative of anisole, featuring a chlorine atom and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-dimethylanisole can be synthesized through several methods. One common approach involves the chlorination of 3,5-dimethylanisole using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-dimethylanisole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 3,5-dimethylanisole.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution.

    Oxidation: Potassium permanganate in an alkaline medium is a common oxidizing agent.

    Reduction: Lithium aluminum hydride in anhydrous ether is often used for reduction reactions.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as methoxy derivatives.

    Oxidation: Products include 4-chloro-3,5-dimethylbenzoic acid or 4-chloro-3,5-dimethylbenzaldehyde.

    Reduction: The primary product is 3,5-dimethylanisole.

Scientific Research Applications

4-Chloro-3,5-dimethylanisole has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethylanisole involves its interaction with specific molecular targets. The chlorine atom and methyl groups influence its reactivity and binding affinity to enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

    3,5-Dimethylanisole: Lacks the chlorine atom, resulting in different reactivity and applications.

    4-Chloroanisole: Lacks the methyl groups, affecting its chemical properties and uses.

    4-Chloro-2,6-dimethylanisole: Similar structure but with different positional isomers, leading to distinct chemical behavior.

Uniqueness: 4-Chloro-3,5-dimethylanisole is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in targeted research and industrial applications.

Properties

IUPAC Name

2-chloro-5-methoxy-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKNQQCTKKHCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344644
Record name 4-CHLORO-3,5-DIMETHYLANISOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6981-15-3
Record name 2-Chloro-5-methoxy-1,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6981-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-CHLORO-3,5-DIMETHYLANISOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 2-chloro-5-methoxy-1,3-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 1 L round-bottom flask 4-chloro-3,5-dimethylphenol 63 (20 g, 127.7 mmol) and acetone (500 mL, 0.2 M) was placed. To this solution were added potassium carbonate (35.3 g, 255.4 mmol) and iodomethane (63.44 g, 447 mmol). The reaction was stirred and heated to reflux for 3 hours. The reaction mixture was poured into water and extracted with ethyl acetate. The separated organic layer was washed with brine, dried over magnesium sulfate and concentrated. The crude product was purified by silica gel chromatography eluted with hexane to yield 4-chloro-3,5-dimethylphenyl methyl ether 64 (16.88 g, 77%). 1HNMR (300 MHz, CDCl3): δ 2.41 (s, 3H), 2.59 (s, 3H), 2.62 (s, 3H), 2.68 (s, 3H), 3.82 (s, 3H), 4.06 (s, 3H), 4.11 (s, 2H), 5.97 (d, 1H), 6.44 (s, 1H), 6.70 (s, 1H), 7.15 (d, 1H), 8.41 (brd, 1H), 10.31 (brd, 1H), APCI-MS m/z 468.2 (M+H)+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
35.3 g
Type
reactant
Reaction Step Two
Quantity
63.44 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3,5-dimethylanisole
Reactant of Route 2
Reactant of Route 2
4-Chloro-3,5-dimethylanisole
Reactant of Route 3
Reactant of Route 3
4-Chloro-3,5-dimethylanisole
Reactant of Route 4
Reactant of Route 4
4-Chloro-3,5-dimethylanisole
Reactant of Route 5
Reactant of Route 5
4-Chloro-3,5-dimethylanisole
Reactant of Route 6
Reactant of Route 6
4-Chloro-3,5-dimethylanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.